molecular formula C12H11ClN2O4S B2500354 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2177258-28-3

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

Cat. No.: B2500354
CAS No.: 2177258-28-3
M. Wt: 314.74
InChI Key: BPCPFSXBOWQZKW-UHFFFAOYSA-N
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Description

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a cyclopropylamino group and two carboxylic acid groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The carboxylic acid groups are then introduced via oxidation reactions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thieno[3,2-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the carboxylic acid groups may participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3-methyl-7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid ester
  • 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid

Uniqueness

Compared to similar compounds, 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPFSXBOWQZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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